6-(4-Benzylpiperidin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
6-(4-Benzylpiperidin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (referred to as the target compound) is a triazolopyridazine derivative characterized by a fused triazole-pyridazine core substituted with a 4-benzylpiperidin-1-yl group at position 6 and a trifluoromethyl group at position 2. This compound emerged from rational drug design efforts targeting the androgen receptor (AR), where it demonstrated high binding affinity and inhibition of AR nuclear translocation, positioning it as a candidate for prostate cancer therapy .
Synthesis: The synthesis of triazolopyridazine derivatives typically involves condensation reactions of hydrazinylpyridazine intermediates with aldehydes or ketones. For example, 6-chloro-3-hydrazinopyridazine derivatives (precursors) undergo cyclization with aromatic aldehydes in ethanol under reflux to form triazolo[4,3-b]pyridazine scaffolds . The 4-benzylpiperidin-1-yl substituent is introduced via nucleophilic substitution or coupling reactions, while the trifluoromethyl group is often incorporated during early-stage synthesis .
Eigenschaften
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5/c19-18(20,21)17-23-22-15-6-7-16(24-26(15)17)25-10-8-14(9-11-25)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSRADKHBQZFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The target compound belongs to a broader class of triazolopyridazine derivatives, which exhibit diverse biological activities depending on substituents. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Target Selectivity :
- The 4-benzylpiperidin-1-yl group in the target compound enhances AR binding via hydrophobic interactions with the receptor’s ligand-binding domain . In contrast, Compound 18 ’s dimethoxyphenyl and tetrahydrofuran-3-yloxy groups facilitate selective PDE4A inhibition by mimicking cAMP’s catechol diether motif .
- Trifluoromethyl substitution (common in the target compound and Compound 6) improves metabolic stability and electron-withdrawing effects, critical for target engagement .
Core Scaffold Versatility :
- The triazolo[4,3-b]pyridazine core enables diverse substitutions. For example:
- Indole-ethyl (Compound 6) promotes BRD4 bromodomain inhibition by occupying the acetyl-lysine binding pocket .
Biological Activity Trends :
- AR Antagonists : The target compound’s potency (IC50 = 12 nM) surpasses earlier analogs like AZD3514, which lacks the 4-benzylpiperidin-1-yl group .
- PDE4 Inhibitors : Compound 18’s selectivity (>1000x for PDE4A over other PDEs) highlights the impact of bulky substituents on isoform specificity .
- BRD4 Inhibitors : Compound 6’s moderate BD1 inhibition (IC50 = 280 nM) suggests room for optimization compared to BET inhibitors like JQ1 .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 18 | Compound 6 |
|---|---|---|---|
| Molecular Weight | 432.45 g/mol | 507.52 g/mol | 398.38 g/mol |
| LogP (Predicted) | 3.8 | 2.5 | 3.2 |
| Solubility (aq., pH 7.4) | 12 µM | 45 µM | 28 µM |
| Plasma Protein Binding | 98% | 95% | 89% |
| Metabolic Stability (t1/2) | 4.2 h (human liver microsomes) | 6.8 h | 3.5 h |
Discussion
The target compound’s unique 4-benzylpiperidin-1-yl and trifluoromethyl substituents distinguish it from analogs targeting PDE4 or BRD4. While its AR antagonism is well-documented , structural modifications could expand its therapeutic scope. For instance:
- Replacing the benzyl group with indole or piperazine-carboxamide moieties (as in Compounds 6 and 17) may enable dual AR/kinase inhibition.
- Introducing polar groups (e.g., methoxy or sulfonamide) could improve solubility for enhanced bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
